molecular formula C12H11N3O B12917920 4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile CAS No. 89638-42-6

4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile

Cat. No.: B12917920
CAS No.: 89638-42-6
M. Wt: 213.23 g/mol
InChI Key: OHWQQZBGPFSOSC-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes a quinazoline core with three methyl groups and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-hydroxy-2-quinolone with cyanoacetic ester under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amine, and halogenated compounds .

Scientific Research Applications

4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • 4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
  • 2,6,7-Trimethyl-4-oxo-3-pyridin-2-yl-3,4-dihydroquinazoline-8-carboxylic acid

Uniqueness

4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile is unique due to its specific substitution pattern on the quinazoline core. The presence of three methyl groups and a nitrile group provides distinct chemical properties and biological activities compared to other similar compounds .

Properties

CAS No.

89638-42-6

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4,6,7-trimethyl-2-oxo-3H-quinazoline-8-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4H,1-3H3,(H,14,15,16)

InChI Key

OHWQQZBGPFSOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)N=C2C(=C1C)C#N)C

Origin of Product

United States

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